molecular formula C9H13FN4 B2968462 5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine CAS No. 880063-38-7

5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine

Cat. No.: B2968462
CAS No.: 880063-38-7
M. Wt: 196.229
InChI Key: VVRJUHWRWDOBMR-UHFFFAOYSA-N
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Description

5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a fluorine atom, a methyl group, and a pyrrolidinyl group

Preparation Methods

The synthesis of 5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine typically involves the reaction of a pyrimidine derivative with appropriate reagents to introduce the fluorine, methyl, and pyrrolidinyl substituents. One common synthetic route involves the nucleophilic substitution of a halogenated pyrimidine with pyrrolidine under basic conditions, followed by methylation and fluorination steps . Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.

Chemical Reactions Analysis

5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can bind to active sites, while the fluorine and pyrrolidinyl groups can enhance binding affinity and specificity. This compound may modulate biological pathways by inhibiting or activating target proteins .

Comparison with Similar Compounds

Similar compounds to 5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine include other pyrimidine derivatives with different substituents. For example:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties.

Properties

IUPAC Name

5-fluoro-N-methyl-2-pyrrolidin-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN4/c1-11-8-7(10)6-12-9(13-8)14-4-2-3-5-14/h6H,2-5H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRJUHWRWDOBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1F)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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